molecular formula C14H9Cl5O2 B026635 1,1'-Biphenyl, pentachlorodimethoxy- CAS No. 107843-96-9

1,1'-Biphenyl, pentachlorodimethoxy-

Cat. No. B026635
M. Wt: 386.5 g/mol
InChI Key: GETRUYUZOHUFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-Biphenyl, pentachlorodimethoxy- is a chemical compound that is widely used in scientific research. It is a type of organochlorine compound that has unique properties that make it useful for various applications.

Mechanism Of Action

The mechanism of action of 1,1'-Biphenyl, pentachlorodimethoxy- involves its binding to the heme group of cytochrome P450 enzymes. This binding inhibits the activity of the enzymes, leading to a decrease in the metabolism of drugs and environmental toxins. The inhibition of cytochrome P450 enzymes by 1,1'-Biphenyl, pentachlorodimethoxy- is reversible, and the enzymes can be reactivated by removing the compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,1'-Biphenyl, pentachlorodimethoxy- are primarily related to its inhibition of cytochrome P450 enzymes. This inhibition can lead to changes in the metabolism of drugs and toxins, which can have downstream effects on various physiological processes. Additionally, 1,1'-Biphenyl, pentachlorodimethoxy- has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,1'-Biphenyl, pentachlorodimethoxy- in lab experiments is its potency as a cytochrome P450 inhibitor. This allows researchers to study the effects of these enzymes on drug metabolism and toxicity with high precision. However, one limitation of using 1,1'-Biphenyl, pentachlorodimethoxy- is its potential for non-specific binding to other proteins and enzymes, which can lead to off-target effects.

Future Directions

There are several future directions for research on 1,1'-Biphenyl, pentachlorodimethoxy-. One area of interest is the development of more potent and selective cytochrome P450 inhibitors based on the structure of this compound. Another area of interest is the study of the anti-inflammatory and anti-tumor properties of 1,1'-Biphenyl, pentachlorodimethoxy-, which could lead to the development of new therapies for these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in various scientific applications.
Conclusion:
In conclusion, 1,1'-Biphenyl, pentachlorodimethoxy- is a valuable compound for scientific research due to its potency as a cytochrome P450 inhibitor. Its synthesis method is straightforward, and it has a wide range of applications in environmental studies, toxicology, and pharmacology. While it has some limitations, its unique properties make it a valuable tool for studying the effects of cytochrome P450 enzymes on drug metabolism and toxicity, as well as for exploring its potential as a therapeutic agent for various conditions.

Synthesis Methods

The synthesis of 1,1'-Biphenyl, pentachlorodimethoxy- involves the reaction of pentachlorodimethyl ether with biphenyl in the presence of a catalyst. The reaction is carried out under anhydrous conditions, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product is excellent.

Scientific Research Applications

1,1'-Biphenyl, pentachlorodimethoxy- is used in various scientific research applications, including environmental studies, toxicology, and pharmacology. It is a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and environmental toxins. As such, it is used to study the effects of these enzymes on drug metabolism and toxicity.

properties

CAS RN

107843-96-9

Product Name

1,1'-Biphenyl, pentachlorodimethoxy-

Molecular Formula

C14H9Cl5O2

Molecular Weight

386.5 g/mol

IUPAC Name

1,2,3-trichloro-4-(2,3-dichlorophenyl)-5,6-dimethoxybenzene

InChI

InChI=1S/C14H9Cl5O2/c1-20-13-8(6-4-3-5-7(15)9(6)16)10(17)11(18)12(19)14(13)21-2/h3-5H,1-2H3

InChI Key

GETRUYUZOHUFHT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl

Other CAS RN

107843-96-9

synonyms

Pentachlorodimethoxy-1,1'-biphenyl

Origin of Product

United States

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